molecular formula C16H11NO2S B1304430 2-(2-Phenylthiazol-4-yl)benzoic acid CAS No. 60510-56-7

2-(2-Phenylthiazol-4-yl)benzoic acid

Cat. No.: B1304430
CAS No.: 60510-56-7
M. Wt: 281.3 g/mol
InChI Key: KJTDLBFUDMTJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-(2-Phenylthiazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a thiazolidine ring.

Mechanism of Action

The mechanism of action of 2-(2-Phenylthiazol-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to DNA or other cellular components, disrupting normal cellular functions . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2-(2-Phenylthiazol-4-yl)benzoic acid can be compared with other benzothiazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties .

Properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-16(19)13-9-5-4-8-12(13)14-10-20-15(17-14)11-6-2-1-3-7-11/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTDLBFUDMTJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377604
Record name 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60510-56-7
Record name 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 2-(2-Phenylthiazol-4-yl)benzoic acid?

A1: The synthesis of this compound is significant because it represents a step towards developing new plant growth regulators. [] This compound belongs to a group of o-carboxyphenyl derivatives of heterocyclic compounds being investigated for their potential effects on plant growth. [] The study aimed to explore various synthetic routes for these compounds, paving the way for further research into their biological activity and potential applications in agriculture. []

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